4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one
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Overview
Description
4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family This compound is characterized by its unique structure, which includes a thioxo group and a dihydropyrido ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation . This method is efficient and environmentally friendly, as it uses water as the solvent and allows for the recycling of the DBU-H2O system multiple times without loss of activity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as twin screw extrusion can be employed to carry out the reaction without the need for solvents or catalysts, making the process more sustainable and easier to scale up .
Chemical Reactions Analysis
Types of Reactions: 4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thioxo group and the dihydropyrido ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and aqueous or organic solvents, depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines.
Scientific Research Applications
4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antimicrobial and antifungal activities . The compound has shown broad-spectrum antibacterial activity and reasonable antifungal activity, making it a promising candidate for the development of new antimicrobial agents . Additionally, it has applications in materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the growth of bacteria and fungi by interfering with essential cellular processes. This may involve the inhibition of enzyme activity or disruption of cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one can be compared with other similar compounds in the pyrido[2,3-D]pyrimidine family. Similar compounds include 2,3-dihydropyrido[2,3-D]pyrimidin-4(1H)-ones and 2-thioxodihydropyrido[2,3-D]pyrimidines . These compounds share structural similarities but differ in the presence of functional groups and their specific chemical properties. The uniqueness of this compound lies in its thioxo group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
91996-78-0 |
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Molecular Formula |
C7H5N3OS |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
4-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H5N3OS/c11-7-9-5-4(6(12)10-7)2-1-3-8-5/h1-3H,(H2,8,9,10,11,12) |
InChI Key |
NLYPLDGOILHTHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)NC2=S)N=C1 |
Origin of Product |
United States |
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